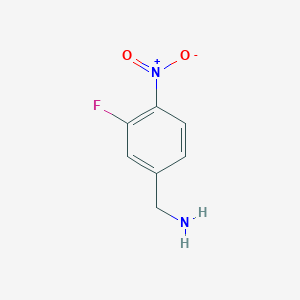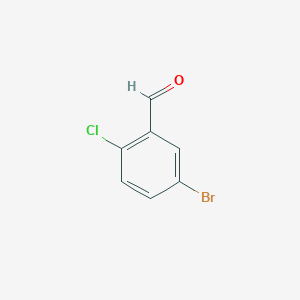
5-Bromo-2-chlorobenzaldehyde
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 5-Bromo-2-chlorobenzaldehyde and related compounds involves several chemical reactions, including elimination, reduction, and bromination processes. One study described the preparation of related compounds through a series of reactions starting from 1-chloro-4-(chloromethyl)benzene and 5-bromo-2-hydroxybenzaldehyde, showcasing the versatility of halogenated benzaldehydes in organic synthesis (H. Bi, 2014).
Molecular Structure Analysis
The molecular structure of compounds related to 5-Bromo-2-chlorobenzaldehyde has been determined using various spectroscopic methods and X-ray diffraction. For instance, the structure of 5-Bromo-4, 6-dimethoxy-4-(trichloromethyl)hexahydro 2-pyrimidinone was elucidated using NMR spectroscopy, X-ray diffraction, and semiempirical MO calculations, highlighting the complex nature of halogenated organic molecules (M. Martins et al., 1998).
Chemical Reactions and Properties
5-Bromo-2-chlorobenzaldehyde and its derivatives participate in various chemical reactions, leading to the synthesis of novel compounds. For example, condensation reactions with different reagents have been used to synthesize compounds with potential antibacterial activity, demonstrating the compound's utility as a precursor in medicinal chemistry (Wen-Hui Li, 2009).
Physical Properties Analysis
The physical properties of halogenated benzaldehydes, including 5-Bromo-2-chlorobenzaldehyde, are influenced by their molecular structure. Studies involving electron diffraction and spectroscopic analysis have provided insights into the bond lengths, angles, and conformations specific to these compounds, contributing to a better understanding of their physical characteristics (L. Schāfer et al., 1976).
Chemical Properties Analysis
The chemical properties of 5-Bromo-2-chlorobenzaldehyde are defined by its reactivity towards various chemical reagents. Research has shown that these compounds can undergo reactions such as halomethylation, providing convenient methods for the synthesis of heteroditopic ligands and other complex molecules (Qiang Wang et al., 2006).
Wissenschaftliche Forschungsanwendungen
“5-Bromo-2-chlorobenzaldehyde” is primarily used as an intermediate in organic syntheses . While specific applications are not readily available, it’s worth noting that intermediates like this are crucial in the production of a wide range of chemicals, which could have various applications in different scientific fields.
One specific application mentioned in the literature is the synthesis of a compound that can be used in the treatment or prevention of viral infections . The compound, named “3-chloro-14-cyclohexyl-6-[2-(dimethylamino)ethyl]-7-oxo-5,6,7,8-tetrahydroindolo[2,1-a][2,5]benzo[di-acridine]-11-carboxylic acid”, is synthesized using “5-Bromo-2-chlorobenzaldehyde” as an intermediate .
“5-Bromo-2-chlorobenzaldehyde” is primarily used as an intermediate in organic syntheses . While specific applications are not readily available, it’s worth noting that intermediates like this are crucial in the production of a wide range of chemicals, which could have various applications in different scientific fields.
One specific application mentioned in the literature is the synthesis of a compound that can be used in the treatment or prevention of viral infections . The compound, named “3-chloro-14-cyclohexyl-6- [2- (dimethylamino)ethyl]-7-oxo-5,6,7,8-tetrahydroindolo [2,1-a] [2,5]benzo [di-acridine]-11-carboxylic acid”, is synthesized using “5-Bromo-2-chlorobenzaldehyde” as an intermediate .
Safety And Hazards
Eigenschaften
IUPAC Name |
5-bromo-2-chlorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO/c8-6-1-2-7(9)5(3-6)4-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKKRQAEYWOISP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90442450 | |
| Record name | 5-bromo-2-chlorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90442450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-chlorobenzaldehyde | |
CAS RN |
189628-37-3 | |
| Record name | 5-Bromo-2-chlorobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=189628-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-bromo-2-chlorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90442450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2-chlorobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.231.848 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




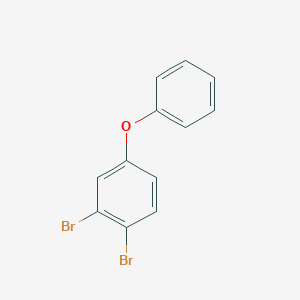

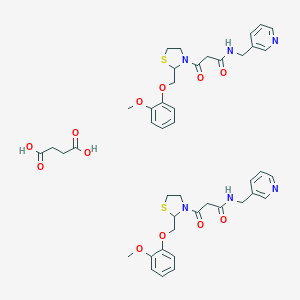
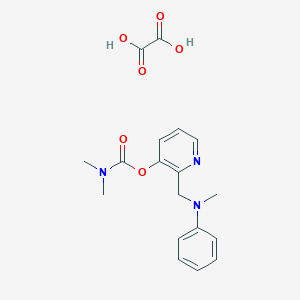

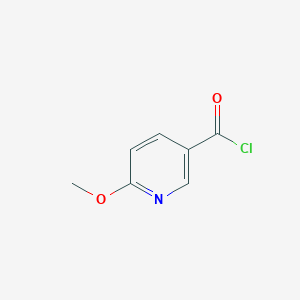


![tert-Butyl 3-[4-(methanesulfonyl)piperazin-1-yl]azetidine-1-carboxylate](/img/structure/B64747.png)
